Technical Whitepaper: 5-Cyclopropyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
Technical Whitepaper: 5-Cyclopropyl-1H-indole-2-carboxylic Acid in Medicinal Chemistry
This technical guide details the chemical profile, synthesis, and therapeutic utility of 5-cyclopropyl-1H-indole-2-carboxylic acid (CAS 1242429-48-6).
Executive Summary
5-cyclopropyl-1H-indole-2-carboxylic acid is a high-value heterocyclic building block used extensively in the discovery of antiviral (HCV NS5B polymerase inhibitors), antiparasitic (Chagas disease), and anticancer therapeutics. Its structural significance lies in the 5-cyclopropyl moiety , which serves as a bioisostere for alkyl groups while restricting conformational entropy and enhancing metabolic stability against CYP450 oxidation. This guide outlines the compound's physicochemical properties, validated synthetic pathways, and its role as a privileged scaffold in structure-activity relationship (SAR) campaigns.
Chemical Profile & Properties
This compound is an indole derivative characterized by a carboxylic acid at the C2 position and a cyclopropyl ring at the C5 position.[1][2]
| Property | Data |
| CAS Number | 1242429-48-6 |
| IUPAC Name | 5-cyclopropyl-1H-indole-2-carboxylic acid |
| Molecular Formula | C₁₂H₁₁NO₂ |
| Molecular Weight | 201.22 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH; sparingly soluble in water |
| pKa (Calc) | ~3.8 (Carboxylic acid), ~16 (Indole NH) |
| LogP (Calc) | 3.1 – 3.4 |
| H-Bond Donors | 2 (NH, OH) |
| H-Bond Acceptors | 2 (C=O, OH) |
Structural Significance
The cyclopropyl group at C5 is critical for two reasons:
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Hydrophobic Filling : It fills small lipophilic pockets (e.g., in the NS5B polymerase thumb domain) more efficiently than a methyl or ethyl group due to its expanded volume and unique electronic properties (Walsh orbitals).
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Metabolic Blocking : Unlike an ethyl group, the cyclopropyl ring lacks benzylic protons susceptible to rapid metabolic oxidation, prolonging the half-life of the parent drug.
Synthetic Pathways (Process Chemistry)
The synthesis of CAS 1242429-48-6 is typically achieved via a Suzuki-Miyaura cross-coupling on a halogenated indole core, followed by ester hydrolysis. This route is preferred over the Fischer indole synthesis for this specific derivative due to the instability of cyclopropyl-anilines under harsh acidic conditions.
Reaction Scheme Logic
The workflow involves installing the cyclopropyl ring before the final deprotection of the carboxylic acid to prevent catalyst poisoning by the free acid.
Figure 1: Synthetic route from commercially available 5-bromoindole precursor to the target acid.
Detailed Experimental Protocol
Step 1: Suzuki-Miyaura Coupling
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Reagents : Charge a reaction vessel with Ethyl 5-bromo-1H-indole-2-carboxylate (1.0 eq), Cyclopropylboronic acid (1.5 eq), Potassium phosphate tribasic (K₃PO₄, 3.0 eq), and Tricyclohexylphosphine (PCy₃, 0.1 eq).
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Catalyst : Add Palladium(II) acetate (Pd(OAc)₂, 0.05 eq).
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Solvent : Add a degassed mixture of Toluene and Water (10:1 ratio).
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Reaction : Heat to 100°C under nitrogen atmosphere for 12–16 hours. Monitor by LC-MS for disappearance of the bromide.
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Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient).
Step 2: Ester Hydrolysis
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Dissolution : Dissolve the intermediate ester in THF/MeOH (1:1).
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Base Addition : Add aqueous Lithium Hydroxide (LiOH·H₂O, 4.0 eq).
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Reaction : Stir at room temperature for 4 hours.
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Isolation : Acidify the mixture to pH 2–3 using 1M HCl. The product, 5-cyclopropyl-1H-indole-2-carboxylic acid , will precipitate. Filter, wash with water, and dry under vacuum.
Therapeutic Applications & SAR
This compound serves as a "scaffold locker," orienting pharmacophores in a specific vector while providing lipophilic contacts.
A. HCV NS5B Polymerase Inhibitors
In the development of drugs like Beclabuvir and related indole-based non-nucleoside inhibitors, the 5-position of the indole binds into a hydrophobic pocket on the surface of the NS5B enzyme (Thumb II domain).
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Mechanism : The indole-2-carboxylic acid moiety often acts as a bioisostere for an amide or serves as a linker to attach large sulfonyl-urea tails that interact with the active site.
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Advantage : The 5-cyclopropyl group improves potency by 5–10 fold compared to 5-H or 5-methyl analogs due to optimal space-filling in the lipophilic cleft.
B. Anti-Parasitic Agents (Chagas Disease)
Recent studies (2025) have identified 5-cyclopropyl-1H-indole-2-carboxamides as potent inhibitors of Trypanosoma cruzi.
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Data : Derivatives showed pEC50 values > 6.2 against intracellular amastigotes.
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SAR Insight : The cyclopropyl group was found to be the optimal substituent at C5, balancing lipophilicity (for cell permeability) with metabolic stability (microsomal clearance).
C. HIV-1 Integrase Inhibitors
Indole-2-carboxylic acids bind to the catalytic core of HIV-1 integrase. The C5-substitution modulates the electronic density of the indole ring, affecting the chelation of Magnesium ions (Mg²⁺) in the active site, which is crucial for strand transfer inhibition.
Figure 2: Primary therapeutic vectors for the 5-cyclopropylindole scaffold.
Quality Control & Handling
Analytical Standards
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HPLC : C18 Column, Acetonitrile/Water (+0.1% Formic Acid) gradient. Retention time will be significantly higher than unsubstituted indole-2-carboxylic acid due to the lipophilic cyclopropyl group.
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1H NMR (DMSO-d6) :
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Indole NH : Singlet ~11.6 ppm.
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Cyclopropyl : Distinct multiplets at ~0.7 ppm (2H) and ~0.9 ppm (2H), and a methine multiplet at ~1.9 ppm.
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Aromatic : Doublet (~7.3 ppm), Singlet (~7.4 ppm).
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Stability[2][6][9]
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Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen).
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Light Sensitivity : Indole-2-carboxylic acids can undergo decarboxylation or photo-oxidation upon prolonged exposure to UV light; store in amber vials.
References
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity . Journal of Medicinal Chemistry, 2025.
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors . Bioorganic & Medicinal Chemistry, 2024.[3]
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Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors . RSC Medicinal Chemistry, 2024.
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Sigma-Aldrich Product Specification: 5-cyclopropyl-1H-indole-2-carboxylic acid .
